Cas no 2098076-66-3 (Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate)

Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate is a pyrimidine-based ester compound featuring a cyclopropyl substituent at the 2-position and a branched butan-2-yl group at the 6-position. Its structure combines steric hindrance from the cyclopropyl ring with the lipophilic character of the butyl chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The ester functionality allows for further derivatization, while the pyrimidine core offers potential for heterocyclic modifications. This compound may exhibit enhanced stability and reactivity in cross-coupling or nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures. Its defined stereochemistry also supports applications in chiral synthesis.
Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate structure
2098076-66-3 structure
Product name:Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
CAS No:2098076-66-3
MF:C13H18N2O2
MW:234.294223308563
CID:5728189
PubChem ID:122239314

Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
    • AKOS040812308
    • 2098076-66-3
    • methyl 6-butan-2-yl-2-cyclopropylpyrimidine-4-carboxylate
    • F1967-8182
    • 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-6-(1-methylpropyl)-, methyl ester
    • Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
    • Inchi: 1S/C13H18N2O2/c1-4-8(2)10-7-11(13(16)17-3)15-12(14-10)9-5-6-9/h7-9H,4-6H2,1-3H3
    • InChI Key: HUKMXKAJGYJJHJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(C(C)CC)N=C(C2CC2)N=1)=O

Computed Properties

  • Exact Mass: 234.136827821g/mol
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.124±0.06 g/cm3(Predicted)
  • Boiling Point: 335.5±30.0 °C(Predicted)
  • pka: 0.32±0.39(Predicted)

Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-8182-5g
methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3 95%+
5g
$1398.0 2023-09-06
TRC
M294946-500mg
Methyl 6-(Butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3
500mg
$ 435.00 2022-06-04
TRC
M294946-100mg
Methyl 6-(Butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3
100mg
$ 115.00 2022-06-04
Life Chemicals
F1967-8182-1g
methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3 95%+
1g
$466.0 2023-09-06
TRC
M294946-1g
Methyl 6-(Butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3
1g
$ 660.00 2022-06-04
Life Chemicals
F1967-8182-0.25g
methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-8182-0.5g
methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-8182-2.5g
methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-8182-10g
methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate
2098076-66-3 95%+
10g
$1957.0 2023-09-06

Additional information on Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate

Introduction to Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate (CAS No. 2098076-66-3)

Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate, a compound with the chemical identifier CAS No. 2098076-66-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a butan-2-yl substituent and a cyclopropyl group, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate have been the focus of extensive research due to its promising applications in drug discovery. The pyrimidine core is a fundamental scaffold in medicinal chemistry, often serving as a key structural element in nucleoside analogs and other therapeutic agents. The introduction of the butan-2-yl moiety at the 6-position and the cyclopropyl group at the 2-position introduces specific steric and electronic effects that can modulate the compound's biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutic strategies. For instance, compounds with similar structural motifs have been investigated for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The unique combination of functional groups in Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate makes it a valuable candidate for further exploration in these areas.

The biological activity of this compound has been preliminarily assessed through in vitro and in vivo studies. These investigations have revealed that Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate exhibits notable interactions with biological targets, suggesting its potential as a lead compound for drug development. Specifically, the butan-2-yl substituent may enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group could contribute to metabolic stability and bioavailability.

In addition to its pharmacological potential, Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate has been studied for its chemical properties, including solubility, stability, and reactivity. These characteristics are crucial for determining its suitability for various pharmaceutical applications. For example, solubility data can inform formulation strategies, while stability studies can provide insights into storage conditions and shelf life.

The synthesis of Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the complex framework of this compound.

The structural elucidation of Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate has been achieved through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analytical methods provide detailed information about the molecular structure, confirming the presence of the intended functional groups and their spatial arrangement.

The pharmacokinetic profile of Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate is another critical aspect that has been evaluated during its development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) have been assessed to determine its potential as a drug candidate. Positive findings in these studies would support further preclinical and clinical investigations.

The future directions for research on Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate include optimizing its chemical synthesis for large-scale production and conducting more comprehensive biological evaluations. Additionally, exploring derivatives of this compound could lead to novel analogs with enhanced therapeutic efficacy and reduced side effects.

In conclusion, Methyl 6-(butan-2-yl)-2-cyclopropylpyrimidine-4-carboxylate (CAS No. 2098076-66-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive candidate for further research and development. As our understanding of pyrimidine derivatives continues to grow, compounds like this one are likely to play a crucial role in addressing unmet medical needs.

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